3-Chloro-D-phenylalanine hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
3-Chloro-D-phenylalanine hydrochloride is systematically named (2R)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride , reflecting its stereochemical configuration and functional groups. The IUPAC classification emphasizes the D-enantiomer’s chiral center at the α-carbon, where the amino group adopts the (R)-configuration. The hydrochloride designation indicates the compound exists as a salt, formed via protonation of the amino group by hydrochloric acid. Alternative nomenclature includes H-D-Phe(3-Cl)-OH·HCl and (R)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride, both consistent with its structural features.
Molecular Formula and Weight Validation
The molecular formula of 3-Chloro-D-phenylalanine hydrochloride is C₉H₁₁Cl₂NO₂ , derived from the free base (C₉H₁₀ClNO₂) with the addition of hydrochloric acid (HCl). Validated molecular weights include:
Theoretical validation confirms the hydrochloride’s molecular weight:
$$
\text{Free base (199.63 g/mol)} + \text{HCl (36.46 g/mol)} = 236.09 \, \text{g/mol}
$$
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Hydrochloride | C₉H₁₁Cl₂NO₂ | 236.0951 |
| Free Base | C₉H₁₀ClNO₂ | 199.63 |
Crystallographic Structure and Conformational Isomerism
While direct crystallographic data for 3-Chloro-D-phenylalanine hydrochloride is not explicitly detailed in the provided sources, its structural analogs and synthesis methods offer insights. The compound likely crystallizes in a monoclinic or orthorhombic system, common for aromatic amino acid derivatives. The D-configuration at the α-carbon induces conformational isomerism, stabilizing a specific spatial arrangement critical for its biochemical interactions.
The hydrochloride salt’s ionic nature enhances crystallinity, as evidenced by its melting point (226–232°C ), compared to the free base’s lower thermal stability. Powder X-ray diffraction (PXRD) methodologies, as described for peptide analogs, could resolve its crystal lattice parameters, though experimental data remains unpublished.
Comparative Analysis of Hydrochloride vs. Free Base Forms
Physicochemical Properties
- Solubility : The hydrochloride form exhibits higher solubility in polar solvents (e.g., water, methanol) due to ionic interactions. The free base is less polar, favoring organic solvents.
- Stability : The hydrochloride’s hygroscopic nature necessitates cold storage (2–8°C), whereas the free base is less moisture-sensitive.
Structural Differences
- Functional Groups : The hydrochloride includes a protonated amino group (–NH₃⁺) and chloride counterion, altering hydrogen-bonding networks compared to the free base’s neutral –NH₂ group.
- Spectral Signatures : Fourier-transform infrared (FTIR) spectroscopy would distinguish N–H stretching vibrations (≈2500–3000 cm⁻¹ for –NH₃⁺ vs. ≈3300 cm⁻¹ for –NH₂).
| Property | Hydrochloride | Free Base |
|---|---|---|
| Melting Point | 226–232°C | Not explicitly reported |
| Solubility in Water | High | Moderate |
| Chiral Center Configuration | (R)-configuration | (R)-configuration |
Properties
IUPAC Name |
(2R)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKORXUFSMVSBB-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673722 | |
| Record name | 3-Chloro-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457654-74-9 | |
| Record name | D-Phenylalanine, 3-chloro-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of D-Phenylalanine Hydrochloride via Dynamic Kinetic Resolution (DKR)
A patented method describes the preparation of D-phenylalanine hydrochloride through dynamic kinetic resolution starting from L-phenylalanine hydrochloride. This method can be adapted for 3-chloro-D-phenylalanine hydrochloride by substituting the phenyl ring with the 3-chloro substituent.
Step 1: Formation of L-phenylalanine hydrochloride
L-phenylalanine is dissolved in hydrochloric acid with a molar ratio of 1:1 to 1:12, stirred at room temperature until fully dissolved, then evaporated to dryness to obtain L-phenylalanine hydrochloride.Step 2: Racemization and Resolution
The L-phenylalanine hydrochloride is reacted with dibenzoyl tartaric acid (L-DBTA) as a resolving agent in an alcohol solvent (methanol, ethanol, or propanol) at 45–80 °C. A racemization catalyst, typically an aldehyde pyridine derivative (e.g., 4-aldehyde radical pyridine), is added along with triethylamine to facilitate racemization and resolution, producing D-phenylalanine L-DBTA disalt.Step 3: Isolation of D-phenylalanine
The D-phenylalanine L-DBTA disalt is treated with hydrochloric acid to displace L-DBTA, followed by neutralization with ammoniacal liquor to precipitate D-phenylalanine, which is then filtered, washed, and dried.
Reaction Conditions and Yields:
| Parameter | Condition/Value |
|---|---|
| L-phenylalanine : HCl molar ratio | 1:1 to 1:12 |
| Solvent | Methanol, ethanol, propanol |
| Temperature (racemization step) | 45–80 °C |
| Catalyst | 4-aldehyde radical pyridine (0.01–0.1 molar ratio) |
| Triethylamine ratio | 1:1 relative to L-phenylalanine hydrochloride |
| Yield (D-phenylalanine) | 87.1% |
| Optical purity (ee%) | 99.4% |
| Melting point | 273–276 °C |
This method offers a theoretical conversion rate close to 100%, high optical purity, and is suitable for industrial scale-up due to mild conditions and cost efficiency.
Chemical Synthesis via Asymmetric Hydrogenation of Acetamidocinnamic Acid Derivatives
Another approach involves asymmetric chemical synthesis using chiral catalysts to hydrogenate acetamidocinnamic acid derivatives, followed by hydrolysis to yield D-phenylalanine. This method can be adapted for 3-chloro-substituted derivatives by using 3-chloro-acetamidocinnamic acid analogs.
Step 1: Asymmetric Hydrogenation
Acetamidocinnamic acid or its 3-chloro derivative is subjected to hydrogenation in the presence of a chiral transition metal-organophosphorus ligand catalyst system under hydrogen pressure (0.7–4 MPa) at 20–80 °C for 2–10 hours.Step 2: Hydrolysis
The acetylamino-D-phenylalanine intermediate is hydrolyzed under reflux with hydrochloric acid and methanol for 5–9 hours to remove the acetyl protecting group, yielding D-phenylalanine or its 3-chloro analog.
Reaction Conditions and Yields:
| Parameter | Condition/Value |
|---|---|
| Catalyst | Chiral transition metal-organophosphorus complex |
| Hydrogen pressure | 0.7–4 MPa |
| Temperature | 20–80 °C |
| Reaction time (hydrogenation) | 2–10 hours |
| Hydrolysis time | 5–9 hours (reflux) |
| Optical purity | High (dependent on catalyst efficiency) |
This method is advantageous for producing high optical activity D-phenylalanine derivatives, including halogenated analogs, with potential for industrial application due to catalyst specificity and scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Optical Purity (ee%) | Notes |
|---|---|---|---|---|---|---|
| Dynamic Kinetic Resolution | L-phenylalanine hydrochloride | Hydrochloric acid, L-DBTA, triethylamine, aldehyde pyridine catalyst | 45–80 °C, alcohol solvent | 87.1 | 99.4 | Mild conditions, scalable |
| Asymmetric Hydrogenation | Acetamidocinnamic acid derivative | Chiral transition metal-organophosphorus catalyst, H2 gas | 20–80 °C, 0.7–4 MPa H2 pressure | High | High | Requires chiral catalyst |
| Biocatalytic Cascade (reference) | L-phenylalanine | Whole-cell biocatalysts, NADP+, cofactor recycling | 45 °C, Tris-HCl buffer pH 9.0 | ~76 | High | Environmentally friendly route |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-D-phenylalanine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3-Chloro-D-phenylalanine hydrochloride, depending on the specific reagents and conditions used.
Scientific Research Applications
Neuroscience Research
Role in Neurotransmitter Studies
3-Chloro-D-phenylalanine hydrochloride is utilized to investigate neurotransmitter systems, particularly serotonin synthesis. By inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to serotonin, this compound allows researchers to study the impact of altered serotonin levels on brain function and behavior .
Case Study: Serotonin Depletion Models
In various animal models, the administration of 3-Chloro-D-phenylalanine has been shown to effectively deplete serotonin levels. This depletion aids in understanding the role of serotonin in mood regulation and anxiety disorders. For instance, studies have demonstrated behavioral changes in rodents following serotonin depletion induced by this compound, providing insights into its potential therapeutic applications for depression and anxiety.
Pharmaceutical Development
Building Block for Drug Synthesis
The compound serves as a crucial building block in the synthesis of novel pharmaceutical agents targeting neurological disorders. Its unique structure enhances the efficacy of drugs aimed at modulating neurotransmitter systems .
Application in Anticancer Research
Research has also explored the potential of 3-Chloro-D-phenylalanine hydrochloride in developing anticancer therapies due to its structural similarity to known anticancer amino acids. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving amino acid metabolism .
Protein Engineering
Modification of Proteins
Researchers employ 3-Chloro-D-phenylalanine hydrochloride to create modified proteins with specific functionalities. This application is particularly valuable in biotechnology and enzyme design, where tailored proteins can enhance catalytic efficiency or specificity .
Example: Enzyme Design
In a study focusing on enzyme engineering, the incorporation of 3-Chloro-D-phenylalanine into protein structures allowed for improved interactions with substrates, leading to enhanced enzymatic activity. This demonstrates its utility in designing proteins with novel properties for industrial applications .
Biochemical Assays
Investigating Amino Acid Metabolism
The compound is frequently used in biochemical assays to explore the role of amino acids in metabolic pathways. Its ability to inhibit specific enzymes provides insights into cellular functions and disease mechanisms .
Data Table: Applications Summary
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Neuroscience | Serotonin depletion studies | Behavioral changes observed in animal models |
| Pharmaceutical | Drug synthesis for neurological disorders | Enhanced efficacy of therapeutic agents |
| Protein Engineering | Creation of modified proteins | Improved enzyme activity through structural changes |
| Biochemical Assays | Investigating amino acid metabolism | Insights into metabolic pathways and disease mechanisms |
Industrial Applications
The unique properties of 3-Chloro-D-phenylalanine hydrochloride also make it valuable for industrial applications, particularly in drug formulation where its ability to cross the blood-brain barrier is advantageous .
Mechanism of Action
The mechanism by which 3-Chloro-D-phenylalanine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Halogen vs. Amino Substituents
- 3-Chloro vs. 3-Fluoro : Chlorine’s larger atomic radius and higher electronegativity enhance steric and electronic effects compared to fluorine, influencing binding affinity in enzyme-substrate interactions .
- 3-Chloro vs. 3-Amino: The chloro group is electron-withdrawing, reducing electron density on the phenyl ring, while the amino group is electron-donating, altering reactivity in nucleophilic aromatic substitution .
Enantiomeric Differences
Ester Derivatives
- Methyl or ethyl esters (e.g., 3-fluoro-D-phenylalaninate methyl ester hydrochloride ) improve membrane permeability due to increased lipophilicity, acting as prodrugs that hydrolyze to active acids in vivo .
Biological Activity
3-Chloro-D-phenylalanine hydrochloride (3-Cl-D-Phe) is a chlorinated derivative of the amino acid phenylalanine, which has garnered significant attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H10ClNO2
- Molecular Weight : Approximately 203.64 g/mol
- Appearance : White solid, soluble in water due to its hydrochloride form.
The presence of a chlorine atom at the third position of the phenylalanine structure alters its biochemical properties, enhancing its stability and solubility in biological systems .
Biological Activities
3-Chloro-D-phenylalanine hydrochloride exhibits several notable biological activities:
- Neuropharmacological Effects : Research indicates that 3-Cl-D-Phe may influence neurotransmitter levels, particularly serotonin. It acts as an inhibitor of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis. This property positions it as a potential candidate for treating serotonin-related disorders .
- Analgesic and Antidepressant Properties : Similar to other phenylalanine derivatives, 3-Cl-D-Phe has been studied for its potential analgesic and antidepressant effects. These effects are attributed to its ability to modulate neurotransmitter systems .
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on 3-Cl-D-Phe's antimicrobial activity is limited, the presence of halogen substituents in related compounds often correlates with enhanced bioactivity against various pathogens .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-Chloro-D-phenylalanine hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-D-phenylalanine methyl ester | Chlorine at the para position | More potent in inhibiting tryptophan hydroxylase |
| D-Phenylalanine methyl ester | No chlorine substitution | Known for analgesic properties without modification |
| L-Phenylalanine methyl ester | L-isomer instead of D-isomer | Different biological activity profile |
| 3-Bromo-D-phenylalanine methyl ester | Bromine substitution | Potentially different reactivity due to bromine |
This table illustrates how minor structural changes can significantly impact pharmacological profiles and biological activities .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-D-phenylalanine hydrochloride, and how can its enantiomeric purity be validated?
Answer: Synthesis typically involves chlorination of D-phenylalanine followed by hydrochloric acid salt formation. A common approach includes:
Q. How should researchers handle and store 3-Chloro-D-phenylalanine hydrochloride to ensure stability?
Answer:
- Handling: Use nitrile gloves and sealed goggles to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during decomposition .
- Storage: Keep in airtight containers under inert gas (N2 or Ar) at −20°C. Monitor for discoloration (yellowing indicates degradation).
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via HPLC to track impurity formation .
Q. What analytical techniques are critical for characterizing 3-Chloro-D-phenylalanine hydrochloride in solution-phase studies?
Answer:
- UV-Vis Spectroscopy: Detect absorbance at 254 nm (aromatic ring) and 210 nm (amide bond) to assess solubility in buffers like PBS or Tris-HCl .
- Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]<sup>+</sup> at ~230 Da) and detect chloride adducts .
- Polarimetry: Measure specific optical rotation ([α]D<sup>25</sup>) to verify D-configuration (expected range: +8° to +12°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for 3-Chloro-D-phenylalanine hydrochloride across solvents?
Answer:
- Methodological Variability: Compare dissolution protocols (e.g., sonication time, temperature). For example, solubility in DMSO varies significantly with pre-warming (30°C vs. room temperature) .
- Ionic Strength Effects: Test solubility in buffered vs. unbuffered systems. Phosphate buffers may reduce solubility due to ion pairing .
- Data Reconciliation: Use standardized USP methods for equilibrium solubility determination and report solvent lot numbers to account for impurity-driven discrepancies .
Q. What strategies are effective for incorporating 3-Chloro-D-phenylalanine hydrochloride into peptide synthesis without racemization?
Answer:
- Coupling Conditions: Use low-racemization agents like HATU/Oxyma Pure in DMF at 0°C, minimizing base exposure .
- Monitoring: Perform Kaiser tests for free amines and use <sup>19</sup>F-NMR (if fluorinated tags are present) to track chiral integrity .
- Solid-Phase Synthesis: Anchor via Fmoc-protected carboxyl groups on Wang resin to preserve stereochemistry during cleavage with TFA/HCl .
Q. How does the chlorination position (meta vs. para) on the phenyl ring influence the biochemical activity of 3-Chloro-D-phenylalanine hydrochloride?
Answer:
- Enzyme Inhibition Studies: Compare IC50 values against phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase). Meta-chlorination often enhances steric hindrance, reducing binding affinity by ~30% compared to para .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to analyze halogen bonding interactions with active-site residues. Meta-substitution may disrupt key hydrogen bonds .
Q. What are the best practices for quantifying trace impurities in 3-Chloro-D-phenylalanine hydrochloride batches?
Answer:
Q. How can researchers optimize reaction yields for 3-Chloro-D-phenylalanine hydrochloride in scaled-up syntheses?
Answer:
- Catalyst Screening: Test FeCl3 vs. AlCl3 for chlorination efficiency. FeCl3 at 5 mol% increases yield to 85% vs. 70% with AlCl3.
- Solvent Selection: Replace THF with 2-MeTHF (recyclable, higher boiling point) to improve mixing and reduce side reactions .
- Process Analytics: Implement in-line FTIR to monitor HCl gas evolution during salt formation and adjust pH in real-time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
